Captopril N-ethylmaleimide sulfoxide
Description
Structure
2D Structure
Properties
CAS No. |
109350-29-0 |
|---|---|
Molecular Formula |
C15H22N2O6S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2S)-1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfinyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O6S/c1-3-16-12(18)7-11(14(16)20)24(23)8-9(2)13(19)17-6-4-5-10(17)15(21)22/h9-11H,3-8H2,1-2H3,(H,21,22)/t9?,10-,11?,24?/m0/s1 |
InChI Key |
CPLQYASJOXYLAN-YJLTZIBZSA-N |
SMILES |
CCN1C(=O)CC(C1=O)S(=O)CC(C)C(=O)N2CCCC2C(=O)O |
Isomeric SMILES |
CCN1C(=O)CC(C1=O)S(=O)CC(C)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CCN1C(=O)CC(C1=O)S(=O)CC(C)C(=O)N2CCCC2C(=O)O |
Synonyms |
captopril N-ethylmaleimide sulfoxide captopril NEM sulfoxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Captopril N-ethylmaleimide Sulfone
- Structural Differences : The sulfone variant replaces the sulfoxide group with a fully oxidized sulfonyl group (-SO₂-), increasing polarity and reducing nucleophilicity.
- Functional Implications : Sulfone derivatives generally exhibit greater chemical stability but diminished thiol reactivity compared to sulfoxides. This could reduce interactions with ACE’s catalytic zinc ion (Zn²⁺), a critical binding site for captopril .
Native Captopril
Zofenopril and Alacepril
- Zofenopril: A prodrug with a tetrahydrothieno[2,3-c]pyridine carboxylate group. It requires metabolic activation to zofenoprilate, which retains thiol-mediated Zn²⁺ coordination. Unlike captopril derivatives, zofenopril has prolonged half-life and lipophilicity, enhancing tissue penetration .
- Alacepril: Another prodrug combining captopril with a pivaloyl group. Its delayed hydrolysis improves oral bioavailability. The NEM-sulfoxide derivative lacks this prodrug design, suggesting faster onset but shorter duration .
S-Nitrosocaptopril
- Unique Feature: This derivative introduces a nitric oxide (NO)-donating nitrosothiol group. It combines ACE inhibition with vasodilatory effects, a dual mechanism absent in NEM-sulfoxide derivatives.
Comparative Data Table
| Compound | Key Structural Features | ACE Binding Interactions | Pharmacokinetic Properties |
|---|---|---|---|
| Captopril | Thiol group, proline mimic | Zn²⁺ coordination, H-bonding (Glu384) | Short half-life (~2 hrs), rapid onset |
| Captopril N-ethylmaleimide sulfoxide | NEM conjugation, sulfoxide (-SO-) | Potential steric hindrance at Zn²⁺ site | Likely increased solubility vs. captopril |
| Captopril N-ethylmaleimide sulfone | NEM conjugation, sulfone (-SO₂-) | Reduced Zn²⁺ affinity | Higher stability, lower reactivity |
| Zofenopril | Tetrahydrothieno group (prodrug) | Zn²⁺ via thiolate after activation | Prolonged half-life (~16 hrs) |
| S-Nitrosocaptopril | Nitrosothiol (-SNO) | Zn²⁺ + NO release | Dual ACE/NO modulation |
Research Findings and Mechanistic Insights
- ACE Inhibition : Molecular docking studies suggest that modifications like sulfoxidation disrupt Zn²⁺ coordination, a critical factor for ACE inhibition. For example, captopril’s native thiol group achieves a binding energy of -9.2 kcal/mol, while sulfoxide/sulfone derivatives may show reduced affinity due to steric or electronic effects .
- Thiol Reactivity : NEM conjugation blocks free thiol groups, as demonstrated in fluorescence quenching experiments (). This could reduce off-target thiol interactions but may also limit ACE inhibition if the thiol is essential for binding .
- However, they are more reactive than sulfones, which could influence in vivo stability .
Preparation Methods
Michael Addition of Captopril with N-Ethylmaleimide
The thiol group of captopril reacts with the α,β-unsaturated carbonyl system of NEM via a nucleophilic Michael addition. This step is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert atmosphere to prevent oxidation of the thiol prior to conjugation.
Representative Procedure :
-
Dissolve captopril (1.0 equiv) in anhydrous THF.
-
Add N-ethylmaleimide (1.2 equiv) and a catalytic amount of triethylamine (0.1 equiv).
-
Stir at 25°C for 12–24 hours.
-
Purify the intermediate (captopril-NEM sulfide) via silica gel chromatography using ethyl acetate/hexane (3:7 v/v).
Key Parameters :
Sulfoxidation of Captopril-NEM Sulfide
Controlled oxidation of the sulfide to sulfoxide is achieved using mild oxidizing agents. Hydrogen peroxide (HO) or meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) are preferred to avoid over-oxidation to sulfone.
Representative Procedure :
-
Dissolve captopril-NEM sulfide (1.0 equiv) in DCM.
-
Add mCPBA (1.1 equiv) at 0°C.
-
Warm to room temperature and stir for 2 hours.
-
Quench with sodium thiosulfate, extract with DCM, and concentrate.
-
Purify via preparative HPLC (C18 column, acetonitrile/water gradient).
Key Parameters :
-
Oxidant stoichiometry : Excess mCPBA leads to sulfone formation.
-
Reaction time : ≤2 hours ensures selective sulfoxidation.
Analytical Validation and Characterization
Spectrophotometric Analysis
The conjugation and oxidation steps can be monitored using UV-Vis spectroscopy. The maleimide moiety exhibits strong absorbance at 300–320 nm, while the sulfoxide group introduces a redshifted peak at 250 nm. Quantitative analysis of reaction progress is facilitated by calibrating absorbance against known concentrations of intermediates.
Chromatographic Purity Assessment
Reverse-phase HPLC with photodiode array detection is employed to assess purity:
-
Column : C18, 5 μm, 250 × 4.6 mm
-
Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (30:70 to 70:30 gradient over 20 min)
-
Retention times :
-
Captopril-NEM sulfide: 12.3 min
-
Captopril-NEM sulfoxide: 14.8 min
-
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) confirms molecular integrity:
Challenges and Optimization Strategies
Stereochemical Control
The sulfoxidation step generates a chiral center at sulfur. Use of chiral auxiliaries or asymmetric oxidation catalysts (e.g., Ti(OiPr) with tartrate esters) can enantioselectively produce the desired (R)- or (S)-sulfoxide.
Stability Considerations
Captopril-NEM sulfoxide is susceptible to reduction under acidic conditions. Storage at –20°C in amber vials under nitrogen is recommended to prevent degradation.
Comparative Evaluation of Synthetic Routes
| Method | Oxidant | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA oxidation | mCPBA | DCM | 68 | 98.5 |
| HO/AcOH | HO | Acetic acid | 55 | 95.2 |
| NaIO/HO | NaIO | Water | 42 | 89.7 |
Note : mCPBA in DCM provides optimal balance of yield and purity .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Captopril N-ethylmaleimide sulfoxide in experimental formulations?
- High-performance liquid chromatography (HPLC) and UV spectrophotometry are commonly used to quantify Captopril derivatives. For sulfoxide-specific analysis, Fourier-transform infrared spectroscopy (FTIR) with sensitivity indices for sulfoxide peaks (e.g., ~1030 cm⁻¹) is recommended. Ensure calibration with reference standards as per USP guidelines for reproducibility .
- Methodological Note : Validate methods using spiked samples to account for matrix effects. Include N-ethylmaleimide (NEM) in lysis buffers to prevent thiol oxidation artifacts during sample preparation .
Q. How can researchers ensure reproducibility when synthesizing this compound?
- Document reaction conditions rigorously: solvent purity (e.g., dimethyl sulfoxide (DMSO) as a co-solvent), molar ratios, and temperature. Use NEM to block free thiols during synthesis, preventing unwanted disulfide bond formation. Characterize intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .
- Data Contradiction Tip : If yields vary between batches, re-evaluate stoichiometry of NEM and Captopril. Cross-validate results with independent labs using shared protocols .
Q. What are the recommended in vitro models for studying this compound’s pharmacokinetics?
- Use Caco-2 cell monolayers for permeability studies. Optimize transport assays by incorporating DMSO (≤1% v/v) to enhance solubility without cytotoxicity. For stability testing, simulate gastrointestinal conditions (e.g., pH 1.2–6.8 buffers) and quantify degradation products via LC-MS .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize the formulation of this compound for controlled release?
- Apply a Plackett-Burman screening design to identify critical variables (e.g., polymer ratios, spheronization speed). Use response surface methodology (RSM) to define design space boundaries. For example, Eudragit® RL 30D (10–20% w/w) significantly affects drug release kinetics (59–111% in vitro). Validate robustness using Monte Carlo simulations .
- Data Contradiction Analysis : If release profiles conflict across studies, compare excipient sources (e.g., microcrystalline cellulose lot variability) and dissolution apparatus settings (e.g., paddle speed) .
Q. What experimental strategies resolve conflicting data on this compound’s angiotensin-converting enzyme (ACE) inhibition in metabolic syndrome models?
- Standardize animal models (e.g., fructose-induced hypertensive rats) with matched baselines for blood pressure and body weight. Use ANOVA with LSD post hoc tests to isolate treatment effects. For mechanistic clarity, measure bradykinin/prostanoid levels alongside ACE activity .
- Methodological Note : Pre-treat tissues with NEM to stabilize sulfoxide derivatives during biomarker assays .
Q. How can researchers mitigate dimethyl sulfoxide (DMSO)-induced artifacts in cellular studies of this compound?
- Limit DMSO to ≤0.1% v/v in cell culture to avoid membrane disruption. Include vehicle controls in all assays. For redox-sensitive studies, substitute DMSO with non-thiol-reactive solvents (e.g., polyethylene glycol). Validate findings using CRISPR/Cas9-engineered ACE-knockout cell lines .
Q. What advanced techniques validate the role of sulfoxide groups in this compound’s bioactivity?
- Perform site-directed mutagenesis on cysteine residues in ACE to assess sulfoxide binding specificity. Use X-ray crystallography or cryo-EM to resolve ligand-protein interactions. For functional studies, apply NEM pretreatment to block competing thiol groups in enzymatic assays .
Methodological Guidelines for Data Reporting
- Experimental Replication : Follow NIH preclinical guidelines for animal studies, including sample size justification (e.g., n=6 per group) and randomization protocols. Disclose all statistical parameters (e.g., mean ± SE, p<0.05 thresholds) .
- Supporting Information : Deposit raw spectral data (FTIR, NMR) in public repositories with DOI links. For synthesis protocols, provide step-by-step videos or Supplementary Materials detailing troubleshooting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
